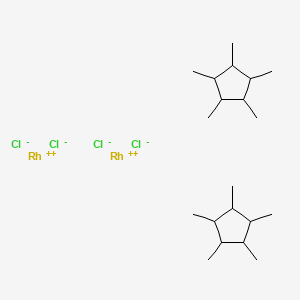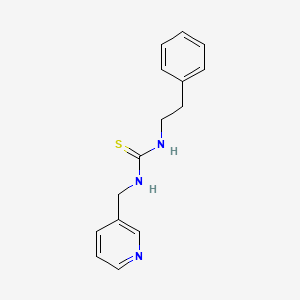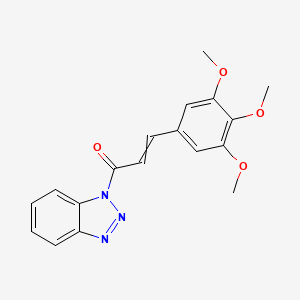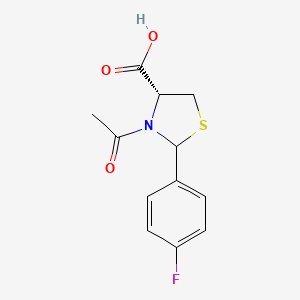
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride is a complex organometallic compound. It consists of a pentamethylcyclopentane ligand coordinated to a rhodium ion, with tetrachloride acting as counterions. This compound is notable for its catalytic properties and is used in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride typically involves the reaction of 1,2,3,4,5-pentamethylcyclopentadiene with a rhodium precursor, such as rhodium trichloride. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a reducing agent to facilitate the formation of the rhodium(2+) complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or to metallic rhodium.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Scientific Research Applications
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride has several scientific research applications:
Material Science: The compound is used in the preparation of advanced materials, such as metal-organic frameworks and nanomaterials.
Medicinal Chemistry: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industrial Processes: It is employed in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride exerts its effects involves the coordination of the rhodium ion to the pentamethylcyclopentane ligand. This coordination facilitates various catalytic processes by providing a stable environment for the activation of substrates. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of rhodium-substrate intermediates that undergo subsequent transformations to yield the desired products .
Comparison with Similar Compounds
Similar Compounds
Pentamethylcyclopentadienylrhodium(III) chloride dimer: This compound is similar in structure but contains rhodium in a higher oxidation state.
Pentamethylcyclopentadienyliridium(III) chloride dimer: A similar compound with iridium instead of rhodium, used in similar catalytic applications.
Dichloro(p-cymene)ruthenium(II) dimer: Another similar compound with ruthenium, used in catalysis.
Uniqueness
1,2,3,4,5-Pentamethylcyclopentane;rhodium(2+);tetrachloride is unique due to its specific coordination environment and the stability it provides to the rhodium ion. This stability enhances its catalytic properties and makes it particularly effective in certain reactions, such as C-H activation and hydroformylation .
Properties
Molecular Formula |
C20H40Cl4Rh2 |
|---|---|
Molecular Weight |
628.1 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylcyclopentane;rhodium(2+);tetrachloride |
InChI |
InChI=1S/2C10H20.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*6-10H,1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChI Key |
ATONPBANLOSCTK-UHFFFAOYSA-J |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-3,1-diyl]dicyclohexanecarboxamide](/img/structure/B12454352.png)
![Methyl 4-({[(naphthalen-2-yloxy)acetyl]carbamothioyl}amino)benzoate](/img/structure/B12454366.png)
![N-[4-({2-[(2-nitrophenyl)sulfonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B12454368.png)

![Methyl 2,3-dihydro-1,3-dimethyl-2-thioxo-5-p-tolyl-1H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B12454384.png)
![(2E)-3-{[(1-ethyl-5-methylpyrazol-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B12454391.png)


![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)

![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)

